molecular formula C46H58N6O8S2 B13799217 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one

1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one

Cat. No.: B13799217
M. Wt: 887.1 g/mol
InChI Key: IDHHQYWZTKHXQT-UHFFFAOYSA-N
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Description

1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one is a complex organic compound with a unique structure that combines sulfonamide, phenoxy, and pyrazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various sulfonating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.

    1-(3-Sulfo-4-phenoxyphenyl)-3-(stearoylamino)pyrazolin-5-one:

Uniqueness: 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C46H58N6O8S2

Molecular Weight

887.1 g/mol

IUPAC Name

5-[4-[[4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C46H58N6O8S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-43(53)47-45-44(49-48-36-26-28-37(29-27-36)51-61(55,56)40-31-24-35(2)25-32-40)46(54)52(50-45)38-30-33-41(42(34-38)62(57,58)59)60-39-21-18-17-19-22-39/h17-19,21-22,24-34,44,51H,3-16,20,23H2,1-2H3,(H,47,50,53)(H,57,58,59)

InChI Key

IDHHQYWZTKHXQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=C(C=C4)OC5=CC=CC=C5)S(=O)(=O)O

Origin of Product

United States

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